amine hydrochloride CAS No. 2098116-10-8](/img/structure/B1492297.png)
[(2,2-Difluoro-1-methylcyclohexyl)methyl](methyl)amine hydrochloride
説明
“(2,2-Difluoro-1-methylcyclohexyl)methylamine hydrochloride” is a chemical compound that belongs to the family of cyclohexylamines. It has a CAS Number of 2097980-40-8 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H13F2N.ClH/c1-6(10)4-2-3-5-7(6,8)9;/h2-5,10H2,1H3;1H . This indicates that the compound consists of a cyclohexane ring with two fluorine atoms and one methyl group attached to one carbon atom, and a methylamine group attached to another carbon atom. The compound also includes a chloride ion, which forms an ionic bond with the amine group. Physical And Chemical Properties Analysis
The molecular weight of this compound is 185.64 . It is a powder at room temperature .科学的研究の応用
Pharmaceutical Industry Applications
Cycloalkanes, including compounds like (2,2-Difluoro-1-methylcyclohexyl)methylamine hydrochloride, are often used in the pharmaceutical industry as organic solvents in drug production. They can also serve as precursors for synthesizing various drugs due to their stable ring structures .
Medical Applications
In medicine, certain cycloalkanes are utilized as anesthetic agents. For example, cyclopropane is known for its use in anesthesia. It’s possible that derivatives of cycloalkanes could be explored for similar applications .
Perfume Industry
Some cycloalkanes serve as essential components in perfumes due to their ability to stabilize volatile compounds that carry fragrance .
Pigment Production
Cycloalkanes can be involved in the synthesis of pigments used in various industries, including art materials and cosmetics .
Hydrogen Storage
Research on cycloalkanes has explored their potential as a hydrogen storage medium, which is crucial for energy applications. Dehydrogenation of cycloalkanes under mild conditions is a key area of study .
Biological Processes
Many biological processes involve structures similar to cycloalkanes. Understanding these compounds is essential for biochemistry and molecular biology research .
Food Industry
Cycloalkane derivatives may be used as solvents or additives in food production processes .
Hair Care Products
The cosmetic industry, particularly hair care, may utilize cycloalkane compounds for their solvent properties or to enhance product stability .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
1-(2,2-difluoro-1-methylcyclohexyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2N.ClH/c1-8(7-12-2)5-3-4-6-9(8,10)11;/h12H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTAHZMPKCYFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1(F)F)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,2-Difluoro-1-methylcyclohexyl)methyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



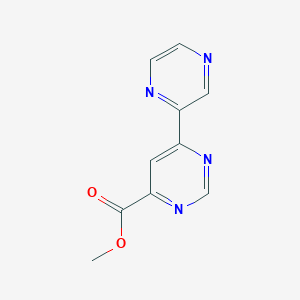
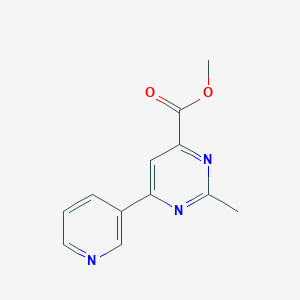
![2-Cycloheptylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1492217.png)
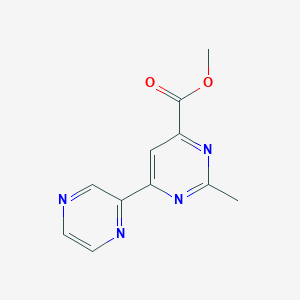
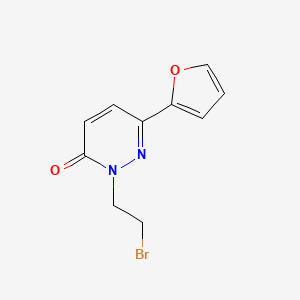
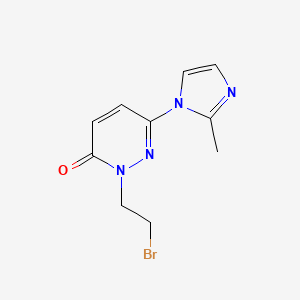

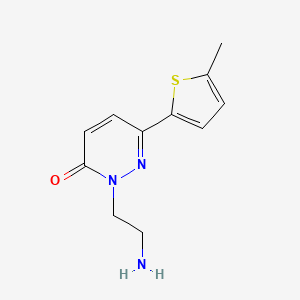
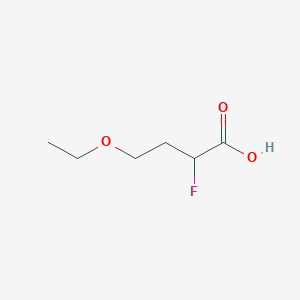
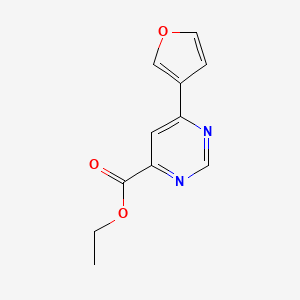
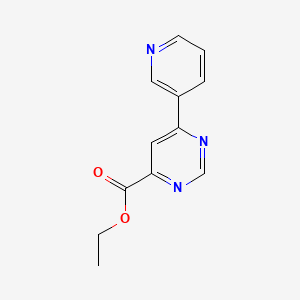
![Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492231.png)
![3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492235.png)
![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492236.png)